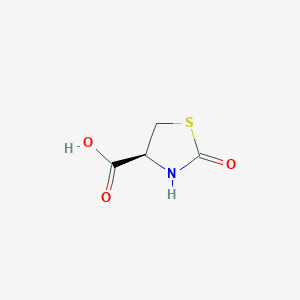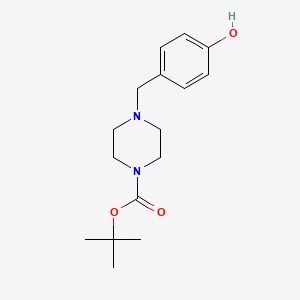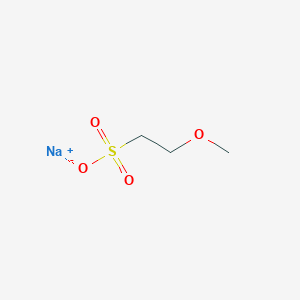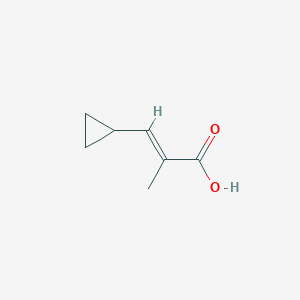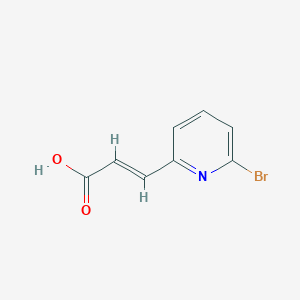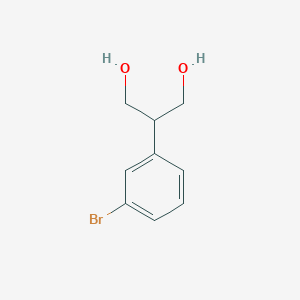
4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific information about the physical and chemical properties of “4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid” is not available .Scientific Research Applications
Antimicrobial Agents
4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid: has been investigated for its antimicrobial activity. Researchers have synthesized hybrid molecules by combining this compound with other moieties, such as thiazolidinediones. These hybrids exhibit promising direct activity against Gram-negative bacterial strains and anti-biofilm activity against Gram-positive strains . The goal is to enhance antibacterial effects and combat quinolone-resistant bacteria.
Antifungal Agents
In a related context, derivatives of 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid have been explored as potential antifungal agents. For instance, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized, showing fungicidal activity against specific fungal strains . These investigations aim to address fungal infections and improve treatment options.
Exploring Quinolone Resistance
Given the rise of antibiotic-resistant bacteria, understanding how 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid interacts with resistant strains is essential. Docking studies and comparative analyses with parent molecules like norfloxacin provide insights into potential advantages and limitations .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with its target to exert its effect. While the specific mechanism of action for “4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid” is not available, similar compounds with a piperazine moiety have been studied. For instance, piperaquine, an antimalarial agent, inhibits the P. Falciparum parasite’s haem detoxification pathway .
properties
IUPAC Name |
4-piperazin-1-yl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-7-8(11(18)19)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGPVURKRLEGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


